2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid

PPARgamma Nuclear receptor pharmacology Metabolic disease

2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO, also designated RTA is a pentacyclic synthetic oleanane triterpenoid derived from the natural product oleanolic acid through successive ring A and C modifications. It is the parent free carboxylic acid of the clinically advanced bardoxolone methyl (CDDO-Me, RTA and serves as the key synthetic intermediate for all C-28 derivatized analogs in this compound class.

Molecular Formula C31H41NO4
Molecular Weight 491.7 g/mol
Cat. No. B7980665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid
Molecular FormulaC31H41NO4
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)O)C
InChIInChI=1S/C31H41NO4/c1-26(2)10-12-31(25(35)36)13-11-30(7)23(19(31)16-26)20(33)14-22-28(5)15-18(17-32)24(34)27(3,4)21(28)8-9-29(22,30)6/h14-15,19,21,23H,8-13,16H2,1-7H3,(H,35,36)/t19-,21?,23+,28+,29-,30-,31+/m1/s1
InChIKeyTXGZJQLMVSIZEI-YASXASFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO): Chemical Identity and Procurement-Relevant Profile


2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO, also designated RTA 401) is a pentacyclic synthetic oleanane triterpenoid derived from the natural product oleanolic acid through successive ring A and C modifications [1]. It is the parent free carboxylic acid of the clinically advanced bardoxolone methyl (CDDO-Me, RTA 402) and serves as the key synthetic intermediate for all C-28 derivatized analogs in this compound class [2]. CDDO possesses two electrophilic α,β-unsaturated ketone moieties (enones in rings A and C) with a 2-cyano substituent that markedly enhances its Michael acceptor reactivity relative to the natural precursor [3]. The compound exhibits sub-nanomolar potency in suppressing inducible nitric oxide synthase (iNOS) in IFN-γ-activated mouse macrophages (IC₅₀ = 0.4 nM) [4].

Why CDDO Cannot Be Replaced by CDDO-Me, CDDO-Im, or Oleanolic Acid in Research and Development


The oleanane triterpenoid class spans a wide pharmacological spectrum, but individual C-28 modifications produce functionally divergent molecules, not potency-graded variants. CDDO (free acid) is a partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ), whereas its methyl ester CDDO-Me binds PPARγ with similar affinity but acts as a pure antagonist [1]. CDDO upregulates death receptors DR4 and DR5 to engage the extrinsic apoptosis pathway, a mechanism absent in CDDO-Me [2]. Furthermore, the free carboxylic acid of CDDO is the obligatory starting material for C-28 amide, imidazolide, and amino acid conjugate syntheses—the methyl ester is a terminal derivative that cannot be directly functionalized without saponification back to CDDO [3]. Substituting CDDO with any C-28 analog therefore risks altering target engagement, signaling output, and synthetic tractability, making the choice of the parent acid a distinct procurement decision rather than an interchangeable selection.

Quantitative Differentiation Evidence for CDDO (Free Acid) Versus Its Closest Analogs


PPARγ Partial Agonism vs. CDDO-Me Antagonism: Divergent Transcriptional Cofactor Recruitment

CDDO is a partial agonist of PPARγ that releases the nuclear receptor corepressor NCoR and synergizes with RXR ligands to induce 3T3-L1 adipocyte differentiation. In direct head-to-head transactivation assays, CDDO-Me binds PPARγ with comparable affinity (Ki range 10⁻⁸ to 10⁻⁷ M for CDDO) but functions as an antagonist: it fails to release NCoR and blocks RXR-ligand-synergized differentiation, whereas CDDO promotes it [1]. This functional inversion at equivalent target engagement—partial agonism vs. antagonism—is a qualitative, not quantitative, difference that determines downstream transcriptional programs and cannot be overcome by dose adjustment.

PPARgamma Nuclear receptor pharmacology Metabolic disease

iNOS Suppression Potency: CDDO Achieves >2,000-Fold Enhancement Over the Oleanolic Acid Scaffold

CDDO suppresses IFN-γ-induced iNOS (and COX-2) synthesis in mouse macrophages with an IC₅₀ of 0.4 nM [1]. The most active direct synthetic precursor lacking the 2-cyano group—3,12-dioxoolean-1,9-dien-28-oic acid—has an iNOS IC₅₀ of 0.9 µM in the same assay system [2]. This represents a >2,250-fold potency gain conferred by the 2-cyano substitution. The broader oleanolic acid starting material shows only weak anti-inflammatory activity with iNOS suppression in the micromolar to millimolar range, placing CDDO at least four orders of magnitude more potent than its natural parent [3]. Notably, CDDO-Me (methyl ester) achieves an IC₅₀ of 0.11 nM in the same macrophage iNOS assay, making it approximately 3.6-fold more potent than CDDO [4]. Thus, if iNOS potency is the sole procurement criterion, CDDO-Me is numerically superior; however, CDDO's sub-nanomolar potency remains within the same ultra-potent tier and retains the free acid's distinct pharmacological profile.

iNOS inhibition Anti-inflammatory Structure-activity relationship

Death Receptor DR4/DR5 Upregulation and Caspase-8-Dependent Apoptosis: CDDO Engages an Extrinsic Pathway Inaccessible to CDDO-Me

In prostate cancer cell lines (LNCaP, ALVA31, Du145, PC3, PPC1), CDDO and CDDO-Im significantly upregulate cell surface death receptors DR4 and DR5, whereas CDDO-Me does not [1]. Silencing DR4 and DR5 with siRNA abrogates apoptosis induced by CDDO and CDDO-Im but has no effect on CDDO-Me-mediated killing, directly demonstrating that CDDO activates the caspase-8-dependent extrinsic apoptosis pathway through death receptor engagement—a mechanism CDDO-Me bypasses entirely [1]. Both CDDO-Me and CDDO-Im produce an LD₅₀ of ~1 µM across these prostate cancer lines at submicromolar concentrations, establishing comparable potency but mechanistically distinct cell death programs [1]. In TRAMP-C1 prostate cancer cells, the antiproliferative potency order is CDDO-Me > CDDO-Im > CDDO, confirming that CDDO-Me relies on alternative pathways (Akt/mTOR/NF-κB inhibition) rather than death receptor signaling [2].

Apoptosis mechanism Death receptor signaling Prostate cancer

AML Cell Viability ED₅₀: Direct Quantitative Potency Comparison of CDDO vs. CDDO-Me in Leukemia Models

In a direct head-to-head study across multiple AML cell lines (HL-60, U937, AML-2) and freshly isolated AML blasts, both CDDO and CDDO-Me reduced cell viability in a dose-dependent manner. CDDO-Me was approximately 2-fold more potent than CDDO, with ED₅₀ values at 48 hours of ~0.5 µM for CDDO-Me vs. ~1 µM for CDDO [1]. Both compounds induced apoptosis through downregulation of FLIP (FLICE-inhibitory protein) and sensitized AML cells to TRAIL-induced killing. The 2-fold potency difference is modest and within a range that can be compensated by dose adjustment, meaning that the selection between CDDO and CDDO-Me for AML applications should be driven by the differentiated pharmacological properties (PPARγ partial agonism, death receptor engagement) rather than by potency alone.

Acute myeloid leukemia Cytotoxicity Apoptosis

Free Carboxylic Acid as Synthetic Linchpin: CDDO Enables In-House Derivatization That C-28 Ester/Analog Procurement Cannot

CDDO bears a free C-28 carboxylic acid that permits direct amidation, esterification, imidazolide formation, and amino acid conjugation without requiring deprotection steps. This contrasts with CDDO-Me, which is a terminal C-28 methyl ester that must be saponified back to CDDO before alternative C-28 derivatization can occur [1]. The synthetic primacy of CDDO is demonstrated by the fact that every major analog in this class—including CDDO-Me, CDDO-Im (imidazolide), CDDO-EA (ethyl amide), CDDO-TFEA (trifluoroethyl amide), and the amino acid methyl ester conjugates—is synthesized from CDDO as the immediate precursor [2]. Procuring CDDO therefore provides a single chemical node from which an entire analog library can be generated, whereas purchasing CDDO-Me or another C-28 derivative limits the user to that specific compound unless additional synthetic steps are invested.

Chemical derivatization Synthetic intermediate Medicinal chemistry

Recommended Research and Industrial Application Scenarios for CDDO (2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid)


PPARγ-Dependent Metabolic or Anti-Inflammatory Research Requiring Partial Agonism Without Full Adipogenic Drive

Investigators studying PPARγ-mediated metabolic regulation, insulin sensitization, or anti-inflammatory programs should select CDDO when the experimental design requires partial PPARγ agonism—i.e., NCoR release and RXR synergism—rather than PPARγ antagonism or full agonism. CDDO-Me is a PPARγ antagonist that fails to release NCoR and blocks RXR-cooperativity, making it unsuitable for protocols measuring PPARγ-dependent transcriptional activation [1]. CDDO's partial agonist profile, validated through transactivation and cofactor recruitment assays, avoids the adipogenic liability of full PPARγ agonists (e.g., rosiglitazone) while retaining pathway activation [1].

Oncology Research Targeting Death Receptor-Mediated Extrinsic Apoptosis or TRAIL Sensitization

CDDO is the preferred triterpenoid for apoptosis studies requiring engagement of the extrinsic (death receptor) pathway through DR4/DR5 upregulation and caspase-8 activation. In prostate cancer models, CDDO and CDDO-Im upregulate DR4/DR5 and their apoptosis is abrogated by DR4/DR5 or caspase-8 siRNA, whereas CDDO-Me-induced killing is entirely independent of death receptor signaling [1]. For combination studies with TRAIL or other death receptor agonists, CDDO provides a mechanistically defined sensitizer that CDDO-Me cannot replicate [2].

Medicinal Chemistry SAR Campaigns Requiring C-28 Derivatization From a Single Universal Intermediate

For laboratories building focused libraries of oleanane triterpenoid analogs, CDDO (free acid) is the obligatory procurement choice because every major C-28 derivative—methyl ester, imidazolide, ethyl amide, trifluoroethyl amide, amino acid conjugates, and biotin probes—is synthesized from CDDO in one or two steps [1]. Purchasing CDDO-Me or another pre-formed C-28 analog commits the user to that specific chemotype unless saponification and re-derivatization are performed, adding steps and reducing overall yield [2]. A single batch of CDDO can serve as the starting material for 5–20 distinct analogs, maximizing chemical diversity from one procurement.

Acute Myeloid Leukemia (AML) Preclinical Studies Combining PPARγ and Death Receptor Pathway Engagement

In AML cell lines and primary blasts, CDDO achieves an ED₅₀ of ~1 µM and, unlike CDDO-Me, simultaneously activates PPARγ partial agonism and DR4/DR5-mediated extrinsic apoptosis [1][2]. Although CDDO-Me is ~2-fold more potent by ED₅₀, CDDO's broader mechanistic footprint—combining differentiation-inducing PPARγ activity with death receptor pathway engagement—makes it the more versatile tool compound for AML studies where multimodal mechanisms are investigated or where TRAIL-based combination regimens are being evaluated [1].

Quote Request

Request a Quote for 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.